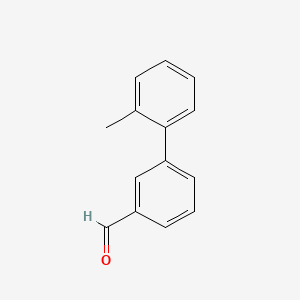

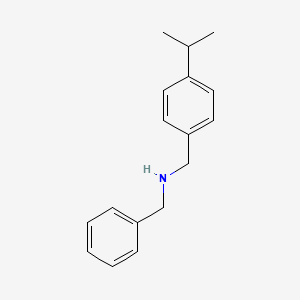

3-(2-Methylphenyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

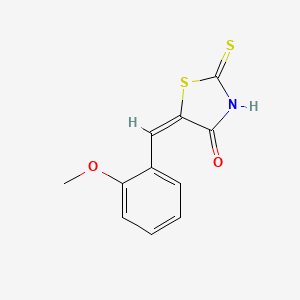

The compound 3-(2-Methylphenyl)benzaldehyde is a derivative of benzaldehyde, which is a pivotal building block in organic synthesis. Benzaldehyde derivatives are known for their versatility in chemical reactions, leading to various pharmacologically active compounds and materials with unique properties. The studies provided focus on different benzaldehyde derivatives and their chemical behavior, which can offer insights into the reactivity and potential applications of 3-(2-Methylphenyl)benzaldehyde.

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(2-oxo-3-phenylpropyl)benzaldehydes has been described as a precursor for the synthesis of 3-phenyl-2-naphthols and subsequent oxidation to 3-phenyl-1,2-naphthoquinones . Similarly, the Schiff base synthesis from 2,3-dihydroxybenzaldehyde and 2-aminophenol demonstrates the condensation reactions that benzaldehyde derivatives can undergo . Moreover, the rapid and efficient microwave-assisted synthesis of 3-phenylpropionic acids from benzaldehydes highlights the potential for quick and high-yielding synthetic routes .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is crucial in determining their reactivity and physical properties. X-ray diffraction crystallography has been used to determine the structure of a Schiff base derivative, revealing its crystallization in a triclinic crystal system . Computational studies, such as density functional theory (DFT), are also employed to optimize molecular structures and geometries, as seen in the study of azo-benzoic acids . These techniques are essential for understanding the molecular structure of 3-(2-Methylphenyl)benzaldehyde and predicting its behavior in chemical reactions.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in a variety of chemical reactions. The reaction of benzaldehyde with 2,3-dihydrophenalenone, for example, leads to the formation of benzylidene compounds . The presence of substituents on the benzaldehyde ring can influence the outcome of such reactions, as seen in the formation of different products from p-chloro- and p-nitro-benzaldehyde . These studies provide a glimpse into the types of reactions that 3-(2-Methylphenyl)benzaldehyde might undergo, including condensation, oxidation, and tautomerism.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-Vis are commonly used to characterize these compounds . The presence of different functional groups and their arrangement within the molecule can lead to unique absorption bands and stretching vibrations, which are indicative of the compound's state and tautomeric forms . The solubility, crystallization behavior, and tautomerism are important properties that can be studied to understand the behavior of 3-(2-Methylphenyl)benzaldehyde in various environments.

Wissenschaftliche Forschungsanwendungen

Green Chemistry in Education

A green chemistry experiment for undergraduate students involves the synthesis of 3-(methoxycarbonyl)coumarin using an ionic liquid as a solvent and catalyst. This experiment demonstrates innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).

Catalysis and Green Synthesis

α-Methylcinnamaldehyde, derived from benzaldehyde, is synthesized using a Claisen-Schmidt condensation process. This compound finds application in various products like cosmetics and perfumes. The synthesis uses Mg-Zr mixed oxide supported on HMS as a catalyst, highlighting a green approach (Wagh & Yadav, 2018).

Bioproduction in Bioreactors

Benzaldehyde, produced biologically, commands a significant price advantage and consumer acceptance. The study explores the use of Pichia pastoris in a two-phase partitioning bioreactor for enhanced bioproduction of benzaldehyde, emphasizing its economic and environmental benefits (Craig & Daugulis, 2013).

Enantioselective Synthesis

Optically active aminonaphthol, derived from benzaldehyde, catalyzes the enantioselective ethylation of aryl aldehydes to secondary alcohols. This process has high enantioselectivity and finds applications in the synthesis of chiral compounds (Liu et al., 2001).

Catalytic Properties of Metal-Organic Frameworks

The metal-organic framework compound Cu3(BTC)2 demonstrates catalytic properties in the chemisorption and activation of benzaldehyde. This research contributes to the understanding of the interaction between benzaldehyde and catalytic materials (Schlichte, Kratzke, & Kaskel, 2004).

Photocatalysis for Synthesis

Graphitic carbon nitride, modified by thermal, chemical, and mechanical processes, acts as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol, emphasizing environmentally friendly conditions (Lima et al., 2017).

Chemosensors for pH Discrimination

Benzaldehyde derivatives are used as fluorescent chemosensors for pH, capable of discriminating between normal cells and cancer cells. This application demonstrates the potential of benzaldehyde derivatives in medical diagnostics (Dhawa et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNBJBQNNBVFGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362612 |

Source

|

| Record name | 3-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenyl)benzaldehyde | |

CAS RN |

371764-26-0 |

Source

|

| Record name | 3-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)

![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)